Methyl 5-fluoro-2-methoxynicotinate
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Overview
Description
“Methyl 5-fluoro-2-methoxynicotinate” is a chemical compound with the molecular formula C8H8FNO3 . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a fluorine atom at the 5-position and a methoxy group at the 2-position . The molecular weight of the compound is 185.15 .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 185.15 and a density of 1.2±0.1 g/cm3 . The boiling point is 237.9±40.0 °C at 760 mmHg .Scientific Research Applications
Analytical Characterization
Methyl 5-fluoro-2-methoxynicotinate and its derivatives have been a subject of interest in the field of analytical chemistry. For instance, a study conducted detailed analytical characterizations of N,N-diallyltryptamines (DALTs), including derivatives with 5-fluoro-2-methyl substitutions. These characterizations encompassed nuclear magnetic resonance spectroscopy (NMR), gas chromatography (GC), mass spectrometry (MS), and other techniques. The comprehensive spectral data collected are significant for research communities dealing with newly emerging substances, where analytical data might not be readily available. Moreover, the data have relevance for researchers exploring clinical and non-clinical uses of these substances (Brandt et al., 2017).
Synthesis in Medicinal Chemistry
The compound has also been used in the synthesis of various pharmacologically relevant structures. In Alzheimer's disease research, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a molecule structurally similar to this compound, was used as a selective serotonin 1A (5-HT(1A)) molecular imaging probe. This compound, combined with positron emission tomography (PET), aided in quantifying 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. The study found significant decreases in receptor densities correlating with the severity of clinical symptoms, thereby providing a valuable tool for understanding the pathophysiology of Alzheimer's disease (Kepe et al., 2006).
Synthesis of Building Blocks for Drug Discovery
This compound serves as a building block in drug discovery and development. A notable synthesis of methyl 2-amino-6-methoxynicotinate, structurally related to the compound of interest, was reported. This synthesis involved microwave-induced regioselective 6-methoxylation, esterification, and microwave-induced reaction with p-methoxybenzylamine, followed by deprotection under flow reaction hydrogenation conditions. These steps led to the creation of a valuable component for preparing fused 2-pyridones, showcasing the compound's utility in crafting complex molecular structures (Jeges et al., 2011).
Safety and Hazards
Future Directions
“Methyl 5-fluoro-2-methoxynicotinate” is used for research and development purposes . Fluorinated compounds like this are receiving more attention from researchers due to their unique properties and wide usage in clinical applications . They are often used in the synthesis of active pharmaceutical ingredients , indicating potential future directions in pharmaceutical research.
Properties
IUPAC Name |
methyl 5-fluoro-2-methoxypyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-12-7-6(8(11)13-2)3-5(9)4-10-7/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKRCQZGZYDVLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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